molecular formula C30H41N5O2S B602151 Almotriptan Dimer Impurity CAS No. 1330166-13-6

Almotriptan Dimer Impurity

Cat. No. B602151
M. Wt: 535.76
InChI Key:
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Description

Almotriptan Dimer Impurity is a compound related to Almotriptan, a medication used to treat the acute headache phase of migraine attacks . The impurity is associated with Almotriptan and is used for research and quality control purposes .


Molecular Structure Analysis

The molecular formula of Almotriptan Dimer Impurity is C30H41N5O2S, and its molecular weight is 535.76 g/mol . Detailed structural analysis would require advanced techniques like NMR or X-ray crystallography, which are typically reported in scientific literature.

Scientific Research Applications

  • Pharmacological Characterization : Almotriptan has been characterized pharmacologically as a potent and selective 5-HT(1B/1D) receptor agonist. It exhibits low nanomolar affinity for these receptors and induces vasoconstriction in several vessels, behaving as a full agonist. This characteristic is crucial for its effectiveness in treating migraines (Bou et al., 2000).

  • Metabolic Pathways : Research has identified the enzymes responsible for the metabolism of almotriptan in human liver. CYP3A4 and CYP2D6 are key in its 2-hydroxylation. These findings are important for understanding its pharmacokinetics and potential interactions with other drugs (Salvà et al., 2003).

  • Safety Profile : Studies have evaluated almotriptan's safety concerning the central nervous system, renal function, and respiratory dynamics using animal models. Results indicate that almotriptan does not cross the blood-brain barrier and has a favorable safety profile (Gras et al., 2001).

  • Method Development for Impurity Determination : Research has been conducted to develop methods for determining process-related impurities in almotriptan malate. A reversed phase liquid chromatographic method was validated for this purpose, highlighting its significance in quality control during manufacturing (Kumar et al., 2008).

  • Crystal Structures and Molecular Associations : The crystal structures of almotriptan and its salts have been determined to gain insight into structure-activity relationships. Understanding these structures is crucial for developing effective formulations (Ravikumar et al., 2008).

  • Functional Profile in Animal Models : Almotriptan's functional profile has been compared with sumatriptan in animal models. It selectively increases carotid vascular resistance and inhibits meningeal extravasation produced by electrical stimulation of the trigeminal ganglion, which is important for its use in migraine treatment (Gras et al., 2000).

  • LC-MS/MS Quantification Method : A sensitive LC-MS/MS method has been developed for quantifying almotriptan in rat brain and blood dialysates. This method is crucial for understanding the pharmacokinetic/pharmacodynamic relationship of almotriptan (Nirogi et al., 2013).

  • Electrochemical Sensor Development : An electrochemical sensor based on multiwalled carbon nanotubes for almotriptan has been developed. This offers a sensitive and rapid method for determining almotriptan in pharmaceutical samples (Narayan et al., 2013).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Almotriptan Dimer Impurity . Use of personal protective equipment and adequate ventilation is recommended .

properties

IUPAC Name

2-[5-[[3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41N5O2S/c1-33(2)15-11-24-20-31-28-9-7-22(17-26(24)28)19-30-25(12-16-34(3)4)27-18-23(8-10-29(27)32-30)21-38(36,37)35-13-5-6-14-35/h7-10,17-18,20,31-32H,5-6,11-16,19,21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRAYCJVAGIHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CS(=O)(=O)N5CCCC5)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746976
Record name 2-{2-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Almotriptan Dimer Impurity

CAS RN

1330166-13-6
Record name Almotriptan dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330166136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{2-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALMOTRIPTAN DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9US7T5ZRK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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